molecular formula C10H8N2O5S B2769619 2-[6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid CAS No. 854137-65-8

2-[6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid

Cat. No.: B2769619
CAS No.: 854137-65-8
M. Wt: 268.24
InChI Key: PXMNTIAWLXKDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chemical with the molecular formula C10H8N2O5S. It has an average mass of 268.246 Da and a monoisotopic mass of 268.015381 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12N2O5S/c1-20-13(19)9-6(4-7(16)17)8-11(18)14-10(5-2-3-5)15-12(8)21-9 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Chemical Reactivity

Thieno[2,3-d]pyrimidines Synthesis : Thieno[2,3-d]pyrimidines and their derivatives are synthesized through various chemical reactions, including hydrolysis, cyclization, and acylation, to explore their antianaphylactic activity and potential as antimicrobial agents. These compounds are created by reacting specific reagents under controlled conditions, leading to a wide range of thieno[2,3-d]pyrimidines with potential biological activities (Wagner, Vieweg, & Leistner, 1993).

Heterocyclic Compound Development : Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines are synthesized from compounds like visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. These compounds offer insights into COX inhibition and provide a basis for developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Activities

Antimicrobial Properties : The synthesized thieno[2,3-d]pyrimidines demonstrate promising antimicrobial properties, including antibacterial and antifungal activities. These findings indicate their potential in developing new treatments for microbial infections (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Aldose Reductase Inhibition : Some derivatives exhibit potent aldose reductase inhibitory activity, suggesting their potential in managing complications associated with diabetes. These compounds could lead to new therapeutic strategies for preventing or treating diabetic complications by inhibiting the aldose reductase pathway (Ogawva, Yamawaki, Matsusita, Nomura, Kador, & Kinoshita, 1993).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-(6-methoxycarbonyl-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O5S/c1-17-10(16)7-4(2-5(13)14)6-8(15)11-3-12-9(6)18-7/h3H,2H2,1H3,(H,13,14)(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMNTIAWLXKDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)N=CNC2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.